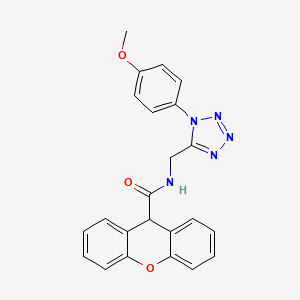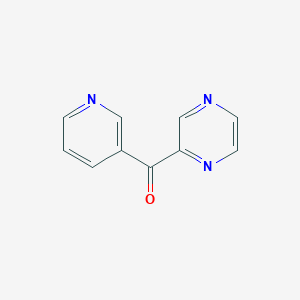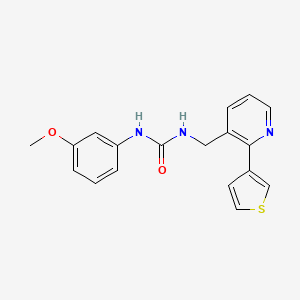
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a xanthene backbone, a tetrazole ring, and a methoxyphenyl group. Xanthenes are tricyclic compounds that are well-known in dye chemistry, while tetrazoles are heterocyclic compounds that often appear in pharmaceuticals due to their bioisosteric relationship with carboxylic acids . The methoxyphenyl group is a common substituent in organic chemistry and can influence the physical, chemical, and biological properties of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the xanthene backbone, followed by the introduction of the tetrazole and methoxyphenyl groups. The exact synthetic route would depend on the specific reactivity and compatibility of these groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-ring xanthene system, with the tetrazole and methoxyphenyl groups likely attached at different positions on the xanthene .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The tetrazole ring, for example, is known to participate in various reactions such as substitution and addition reactions . The xanthene backbone might undergo electrophilic aromatic substitution reactions, while the methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetrazole and methoxyphenyl groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of novel compounds related to N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide has been explored. For example, compounds with similar structures have been synthesized and characterized using techniques like NMR, IR spectroscopy, and mass spectrometry (Lalpara et al., 2021).
Antidiabetic Screening
- Some derivatives have been evaluated for antidiabetic activity using in vitro assays like the α-amylase inhibition assay (Lalpara et al., 2021).
Cytotoxic Activity
- There has been research on compounds with similar structures for their in vitro cytotoxic activity against certain cancer cell lines, like Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial Evaluation
- Some compounds in this chemical class have been evaluated for their antimicrobial properties, displaying activity against various bacterial and fungal species (Desai, Dodiya, & Shihora, 2011).
Use in Material Science
- Research has also been conducted on the use of related compounds in material science, such as the development of novel polyamides with potential applications in various fields (Guo et al., 2015).
Exploration of Various Derivatives
- Various derivatives of this compound have been synthesized and studied for different properties, including their potential use in medical imaging and as receptor antagonists in biological systems (Katoch-Rouse & Horti, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. This could include optimizing its synthesis, investigating its reactivity, studying its physical and chemical properties, and evaluating its biological activity .
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-30-16-12-10-15(11-13-16)28-21(25-26-27-28)14-24-23(29)22-17-6-2-4-8-19(17)31-20-9-5-3-7-18(20)22/h2-13,22H,14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBLIXKGMLYHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid](/img/structure/B2858102.png)

![6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858104.png)
![3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2858105.png)


![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2858109.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2858112.png)
![2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2858114.png)
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B2858116.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2858117.png)

![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)
